
5-Methoxy-8-methylisoquinoline-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-8-methylisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It is an isoquinoline derivative, which is a class of compounds known for their diverse biological activities and applications in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyisoquinoline and methyl iodide.
Methylation: The 5-methoxyisoquinoline undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 8-position.
Carboxylation: The resulting intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Continuous Flow Reactors: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing optimized catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
化学反応の分析
Types of Reactions
5-Methoxy-8-methylisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with enhanced biological activity.
Substitution: Functionalized isoquinoline derivatives with diverse chemical properties.
科学的研究の応用
5-Methoxy-8-methylisoquinoline-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 5-Methoxy-8-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
類似化合物との比較
Similar Compounds
5-Methoxyisoquinoline: Lacks the carboxylic acid group but shares the methoxy group at the 5-position.
8-Methylisoquinoline: Lacks the methoxy and carboxylic acid groups but shares the methyl group at the 8-position.
Isoquinoline-1-carboxylic acid: Lacks the methoxy and methyl groups but shares the carboxylic acid group at the 1-position.
Uniqueness
5-Methoxy-8-methylisoquinoline-1-carboxylic acid is unique due to the presence of all three functional groups (methoxy, methyl, and carboxylic acid) on the isoquinoline ring
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
5-methoxy-8-methylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9(16-2)8-5-6-13-11(10(7)8)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChIキー |
SWZUHEHMPSUPHK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)OC)C=CN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Aminoethyl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13206108.png)
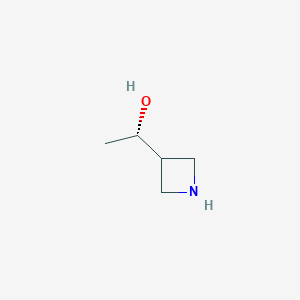
![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole](/img/structure/B13206115.png)
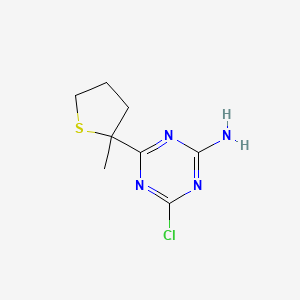
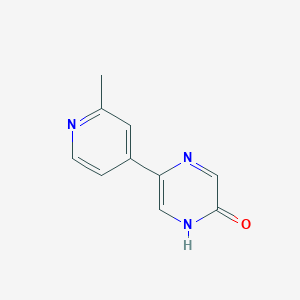

![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
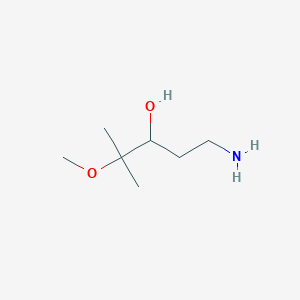

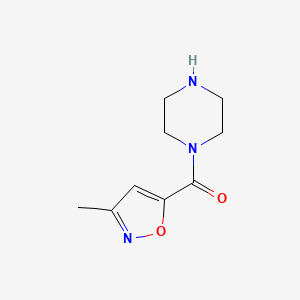
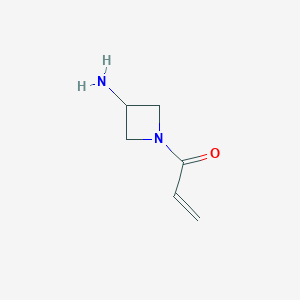
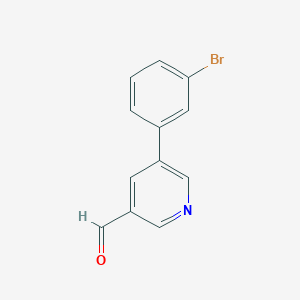
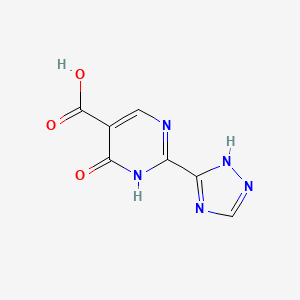
![Ethyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B13206179.png)
